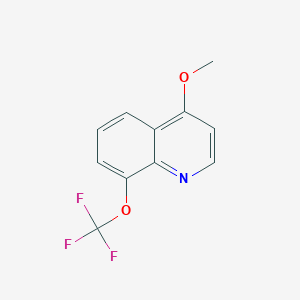
4-Methoxy-8-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-8-(trifluoromethoxy)quinoline: is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The presence of methoxy and trifluoromethoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-(trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 6-bromo-8-methoxyquinoline with a trifluoromethoxy-substituted phenylboronic acid . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Chemistry: 4-Methoxy-8-(trifluoromethoxy)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .
Medicine: Its unique chemical properties make it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 4-Methoxy-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors by binding to their active sites, thereby modulating their activity. The presence of methoxy and trifluoromethoxy groups enhances its binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Receptors: It can bind to receptors, such as G-protein-coupled receptors, modulating their signaling pathways.
Comparison with Similar Compounds
4-Methoxyquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties.
8-Trifluoromethoxyquinoline: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-6-(trifluoromethoxy)quinoline: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 4-Methoxy-8-(trifluoromethoxy)quinoline is unique due to the presence of both methoxy and trifluoromethoxy groups at specific positions on the quinoline ring.
Properties
Molecular Formula |
C11H8F3NO2 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
4-methoxy-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO2/c1-16-8-5-6-15-10-7(8)3-2-4-9(10)17-11(12,13)14/h2-6H,1H3 |
InChI Key |
NOICRCSYQDFTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















